molecular formula C8H14N4O6 B036141 Tetramethylol acetylenediurea CAS No. 5395-50-6

Tetramethylol acetylenediurea

Cat. No. B036141
CAS RN: 5395-50-6
M. Wt: 262.22 g/mol
InChI Key: UUGLSEIATNSHRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetramethylol acetylenediurea does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction, indicating the potential methodologies that might be applied to TMAU or its analogs (Reves et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction, revealing detailed bond lengths and angles. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined, laying a foundation for understanding TMAU's structure (Nagashima et al., 1973).

Chemical Reactions and Properties

Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond, indicative of TMAU's potential reactivity and utility in organic synthesis (Shaibakova et al., 2008).

Physical Properties Analysis

The study of similar tetramethyl compounds suggests that TMAU's physical properties could be analyzed through its behavior in different states or phases, as seen in the research on tetramethylammonium compounds. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications (Dietzel & Jansen, 2001).

Chemical Properties Analysis

This compound, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TMAU (Li & Sevov, 2014).

Scientific Research Applications

Thermal Energy Storage Developments

Tetramethylol acetylenediurea may not be directly cited in available research literature; however, insights into materials with similar functionalities, particularly in thermal energy storage (TES) and phase change materials (PCMs), suggest areas where compounds like this compound could find application. TES is crucial in efficiently managing heat energy, particularly in renewable energy systems and industrial processes. The use of PCMs in TES allows for more compact and efficient energy storage solutions, crucial in applications ranging from solar plants to metallurgical transformations. Recent developments have focused on enhancing the temperature range and efficiency of these systems, with an emphasis on high-temperature applications where inorganic substances show high potential (Zhang et al., 2016).

Polymer-Inorganic Thermoelectric Materials

The research into polymer-inorganic thermoelectric (TE) nanocomposite materials is an area of significant interest due to their potential for high efficiency and low-cost energy conversion. Organic conducting polymers, combined with inorganic materials, are explored for their unique properties such as low density and thermal conductivity, which are advantageous for TE applications. Innovations in material composites and fabrication techniques aim to overcome the limitations of low thermodynamic efficiency (ZT values) inherent to these materials (Du et al., 2012).

Enhancing Thermoelectric Module Performance

Improving the performance of thermoelectric modules is a critical area of research, focusing on material development, structural design, and thermal management optimization. Strategies to enhance the figure of merit (ZT) and reduce the costs associated with thermoelectric materials are under investigation, with an emphasis on developing materials that can operate efficiently at room temperatures. The advancements in these areas promise to extend the applicability of TE technologies in various fields, including renewable energy and sustainable development (Lv et al., 2020).

Application in Solar Thermoelectric Cooling Systems

The negative environmental impacts of traditional energy sources have led to increased interest in renewable energy solutions, such as solar thermoelectric (TE) cooling systems. These systems utilize solar energy for cooling applications, offering a compact, reliable, and environmentally friendly alternative to conventional cooling devices. The integration of solar TE technologies in "nearly zero" energy buildings represents a forward-looking approach to sustainable construction and energy use (Sârbu & Dorca, 2018).

Geopolymerisation and Mineral Industry Applications

Geopolymerisation presents a sustainable alternative to conventional materials, leveraging alumino-silicate materials for applications ranging from waste containment to advanced construction materials. This technology, compatible with the principles of sustainable development, could potentially utilize by-products and wastes from the mining and metallurgical industries, offering a pathway to reduce environmental impact and enhance material properties (Komnitsas & Zaharaki, 2007).

Safety and Hazards

Tetramethylol acetylenediurea may cause skin irritation, serious eye irritation, and respiratory irritation . It is also registered as a pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), and is periodically reevaluated to ensure its safety .

Future Directions

Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .

properties

IUPAC Name

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLSEIATNSHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063830
Record name 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole
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Molecular Weight

262.22 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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CAS RN

5395-50-6
Record name Tetramethylolacetylenediurea
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Record name Tetramethylolglycoluril
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Record name Tetramethylol acetylenediurea
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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Record name Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name TETRAMETHYLOLGLYCOLURIL
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Q & A

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: this compound functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside this compound, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to this compound used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like this compound, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

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